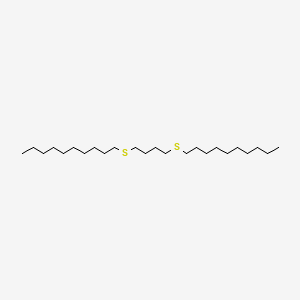

11,16-Dithiahexacosane

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

CAS No. |

63347-82-0 |

|---|---|

Molecular Formula |

C24H50S2 |

Molecular Weight |

402.8 g/mol |

IUPAC Name |

1-(4-decylsulfanylbutylsulfanyl)decane |

InChI |

InChI=1S/C24H50S2/c1-3-5-7-9-11-13-15-17-21-25-23-19-20-24-26-22-18-16-14-12-10-8-6-4-2/h3-24H2,1-2H3 |

InChI Key |

XUCTWWHKXOZGNX-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCCSCCCCSCCCCCCCCCC |

Origin of Product |

United States |

Foundational & Exploratory

Synthesis of 11,16-Dithiahexacosane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide details the synthesis pathways for 11,16-Dithiahexacosane, a long-chain dithiaalkane. The document provides a comprehensive overview of the synthetic route, including detailed experimental protocols, quantitative data, and visual representations of the chemical transformations. This guide is intended to serve as a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Overview of the Synthetic Pathway

The synthesis of this compound is accomplished through a three-step process commencing with the commercially available precursor, 1,10-decanediol. The overall synthetic scheme involves the conversion of the diol to a dibromide, followed by the formation of a dithiol, and culminating in the S-alkylation to yield the target molecule.

An In-depth Technical Guide on the Solubility of 11,16-Dithiahexacosane in Common Solvents

For Researchers, Scientists, and Drug Development Professionals

Abstract: This technical guide provides a comprehensive overview of the predicted solubility of 11,16-Dithiahexacosane in common laboratory solvents. Due to the absence of specific experimental data for this compound in publicly available literature, this guide extrapolates its likely solubility characteristics based on the known behavior of structurally similar long-chain alkanes and thioethers. Furthermore, this document outlines a detailed, best-practice experimental protocol for determining the thermodynamic solubility of poorly soluble organic compounds, which can be applied to this compound. This guide is intended to be a valuable resource for researchers and professionals in chemistry and drug development who may be working with this or similar long-chain aliphatic compounds.

Introduction to this compound

This compound is a long-chain aliphatic compound characterized by a 26-carbon backbone with two sulfur atoms incorporated at the 11th and 16th positions. The presence of the two thioether linkages introduces a degree of polarity into an otherwise nonpolar hydrocarbon chain. Understanding the solubility of this molecule is crucial for a variety of applications, including its synthesis, purification, formulation, and potential use in biological or material science contexts.

Predicted Solubility Profile

Water and Polar Protic Solvents: Long-chain alkanes are virtually insoluble in water.[2][3][4] This is because the energy required to break the strong hydrogen bonds between water molecules is not compensated by the weak van der Waals forces that would form between the alkane and water molecules.[2][3][4] While the thioether groups in this compound introduce some polarity, the long, nonpolar hydrocarbon chains are expected to dominate the molecule's overall character, making it practically insoluble in water and other highly polar protic solvents like methanol and ethanol.

Polar Aprotic Solvents: Polar aprotic solvents such as dimethyl sulfoxide (DMSO) and dimethylformamide (DMF) are generally better at dissolving a wider range of organic compounds. While the solubility of this compound in these solvents may be higher than in protic solvents, it is still likely to be limited due to the compound's predominantly nonpolar nature.

Nonpolar and Weakly Polar Solvents: Alkanes and other nonpolar compounds are readily soluble in nonpolar organic solvents.[2][3][4][5][6] The intermolecular forces in both the solute and the solvent are primarily van der Waals forces, and the disruption of these forces upon mixing is energetically favorable.[2][3][5][6] Therefore, this compound is expected to exhibit its highest solubility in nonpolar solvents such as hexane, toluene, and diethyl ether, as well as in weakly polar solvents like dichloromethane and chloroform.

Predicted Solubility Summary Table

| Solvent Class | Common Solvents | Predicted Solubility of this compound | Rationale |

| Polar Protic | Water, Methanol, Ethanol | Very Low / Insoluble | The long nonpolar hydrocarbon chain dominates the molecule's properties, making it unable to disrupt the strong hydrogen bonding network of polar protic solvents.[2][3][4] |

| Polar Aprotic | DMSO, DMF, Acetonitrile | Low to Moderate | These solvents can solvate a wider range of compounds, but the large nonpolar portion of this compound will likely limit its solubility. |

| Nonpolar & Weakly Polar | Hexane, Toluene, Diethyl Ether, Dichloromethane, Chloroform | High / Soluble | "Like dissolves like"; the van der Waals forces between the solute and solvent molecules are similar, leading to favorable mixing.[2][3][4][5][6] |

Experimental Protocol for Thermodynamic Solubility Determination

For a definitive understanding of the solubility of this compound, experimental determination is necessary. The shake-flask method is considered the gold standard for determining thermodynamic equilibrium solubility and is highly recommended.[7][8]

Materials and Equipment

-

This compound (solid)

-

Selected solvents (e.g., water, ethanol, hexane, dichloromethane, DMSO)

-

Analytical balance

-

Glass vials with screw caps

-

Constant temperature shaker or incubator

-

Centrifuge

-

Syringes and filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) system with a suitable detector

-

Volumetric flasks and pipettes

Experimental Workflow Diagram

Caption: A generalized workflow for the experimental determination of thermodynamic solubility.

Detailed Step-by-Step Procedure

-

Preparation of Saturated Solution: Accurately weigh an excess amount of this compound and add it to a glass vial containing a known volume of the desired solvent. The presence of undissolved solid is crucial to ensure that the solution is saturated.

-

Equilibration: Tightly seal the vials and place them in a shaker or incubator set to a constant temperature (e.g., 25 °C or 37 °C). Agitate the samples for a sufficient period, typically 24 to 48 hours, to ensure that thermodynamic equilibrium is reached.[8]

-

Phase Separation: After equilibration, remove the vials and allow them to stand undisturbed for a short period to allow the excess solid to settle. For a more complete separation, centrifuge the vials at a high speed.[8]

-

Sample Collection and Filtration: Carefully withdraw a precise volume of the clear supernatant using a syringe. To ensure that no solid particles are transferred, it is highly recommended to filter the supernatant through a syringe filter (e.g., 0.22 µm PTFE for organic solvents) into a clean vial.

-

Sample Preparation for Analysis: Accurately dilute the filtered supernatant with a suitable solvent to a concentration that falls within the linear range of the analytical method to be used.

-

Quantification: Analyze the diluted sample using a validated and calibrated analytical method, such as HPLC or GC, to determine the precise concentration of this compound.

-

Calculation of Solubility: Calculate the solubility of this compound in the chosen solvent by multiplying the measured concentration by the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or molarity (mol/L).

Conclusion

While specific experimental data on the solubility of this compound is currently unavailable, its chemical structure allows for a strong prediction of its solubility behavior. It is expected to be highly soluble in nonpolar organic solvents and poorly soluble in polar solvents, particularly water. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a reliable methodology for obtaining accurate and reproducible data. This information is critical for the effective handling, formulation, and application of this and other similar long-chain thioether compounds in a research and development setting.

References

- 1. chem.ws [chem.ws]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. Physical Properties of Alkanes | MCC Organic Chemistry [courses.lumenlearning.com]

- 4. CH105: Chapter 7 - Alkanes and Halogenated Hydrocarbons - Chemistry [wou.edu]

- 5. All about Solubility of Alkanes [unacademy.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. dissolutiontech.com [dissolutiontech.com]

- 8. researchgate.net [researchgate.net]

Technical Guide: Didodecyl Disulfide (CAS No. 63347-82-0)

For Researchers, Scientists, and Drug Development Professionals

Introduction

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and suppliers of didodecyl disulfide. The compound is identified by CAS number 63347-82-0 and more commonly by CAS number 2757-37-1. It is an organosulfur compound with the molecular formula C24H50S2. Didodecyl disulfide sees application as a lubricant additive, a component in metalworking fluids, and in the manufacturing of polymers and plastics due to its lubricating properties and high-temperature stability.[1] Additionally, its potential as an antimicrobial agent is noted, suggesting applications in pharmaceuticals and cosmetics.[1][2]

Chemical and Physical Properties

The following table summarizes the key quantitative data for di-n-dodecyl disulfide (CAS No. 2757-37-1), which corresponds to the molecular formula associated with CAS No. 63347-82-0.

| Property | Value | Reference |

| Molecular Formula | C24H50S2 | [1][2] |

| Molecular Weight | 402.78 g/mol | [1] |

| IUPAC Name | 1-(dodecyldisulfanyl)dodecane | [2] |

| Synonyms | Di-n-dodecyl disulfide, Dilauryl disulfide | [2] |

| Melting Point | 32.0 to 36.0 °C | [2] |

| Boiling Point | 480.8 °C at 760 mmHg | [1] |

| Density | 0.889 g/cm³ | [1] |

| Flash Point | 216.1 °C | [1] |

| Appearance | White or Colorless to Light yellow powder, lump, or clear liquid |

Experimental Protocols

Synthesis of Didodecyl Disulfide via Oxidative Coupling of Dodecanethiol

A common method for the synthesis of symmetrical disulfides like didodecyl disulfide is the oxidative coupling of the corresponding thiol, in this case, dodecanethiol.[2]

Materials:

-

Dodecanethiol

-

Oxidizing agent (e.g., Iodine, Hydrogen Peroxide)

-

Solvent (e.g., Acetonitrile)

-

Stirring apparatus

-

Reaction vessel

-

Purification setup (e.g., chromatography column)

General Procedure:

-

Dissolution: Dissolve dodecanethiol in a suitable solvent, such as wet acetonitrile, within a reaction vessel equipped with a stirrer.

-

Oxidation: Gradually add the oxidizing agent (e.g., a solution of iodine in the same solvent) to the stirred solution at room temperature. The reaction progress can often be monitored by a color change.

-

Reaction Time: Allow the reaction to proceed for a sufficient duration, which can range from minutes to several hours, until completion.

-

Work-up: After the reaction is complete, the mixture is typically quenched, for example, with a solution of sodium thiosulfate to remove any excess iodine. The organic product is then extracted using an appropriate solvent.

-

Purification: The crude product is purified, commonly by column chromatography, to yield pure didodecyl disulfide.

-

Characterization: The final product should be characterized using analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to confirm its structure and purity.

Experimental Workflow

References

An In-depth Technical Guide to the Thermal Stability of 11,16-Dithiahexacosane

For Researchers, Scientists, and Drug Development Professionals

Introduction

Core Experimental Methodologies

The primary techniques for assessing the thermal stability of an organic compound are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[2]

Thermogravimetric Analysis (TGA)

TGA measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3][4] This technique is used to determine the temperatures at which the material decomposes and to quantify the amount of mass loss at each stage.[3][5]

Experimental Protocol for TGA:

-

Instrument: A thermogravimetric analyzer equipped with a high-precision balance and a furnace capable of controlled heating rates.

-

Sample Preparation:

-

Weigh approximately 5-10 mg of 11,16-Dithiahexacosane into a standard TGA pan (e.g., alumina or platinum).

-

Ensure the sample is evenly distributed at the bottom of the pan.

-

-

Instrument Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min to prevent oxidative decomposition.[3]

-

Temperature Program:

-

Equilibrate at 30 °C for 5 minutes.

-

Ramp the temperature from 30 °C to 600 °C at a constant heating rate of 10 °C/min.[5]

-

-

Data Collection: Continuously record the sample mass and temperature.

-

Differential Scanning Calorimetry (DSC)

DSC measures the difference in heat flow between a sample and a reference as a function of temperature.[6][7] It is used to identify thermal transitions such as melting, crystallization, and glass transitions, and to quantify the enthalpy associated with these processes.[6]

Experimental Protocol for DSC:

-

Instrument: A differential scanning calorimeter.

-

Sample Preparation:

-

Weigh 2-5 mg of this compound into a hermetically sealed aluminum pan.[8]

-

An empty, hermetically sealed aluminum pan is used as the reference.

-

-

Instrument Parameters:

-

Atmosphere: High-purity nitrogen at a flow rate of 20-50 mL/min.

-

Temperature Program:

-

Equilibrate at a temperature below the expected melting point (e.g., 0 °C).

-

Ramp the temperature to a point above the melting temperature but below the decomposition temperature (e.g., 200 °C) at a heating rate of 10 °C/min.

-

Hold for 2 minutes to ensure complete melting.

-

Cool the sample back to the starting temperature at a rate of 10 °C/min to observe any crystallization events.

-

A second heating scan is often performed to observe the behavior of the sample after a controlled thermal history.[8]

-

-

Data Collection: Record the differential heat flow as a function of temperature.

-

Hypothetical Data Presentation

The following tables represent the type of quantitative data that would be obtained from TGA and DSC analysis of this compound.

Table 1: Hypothetical Thermogravimetric Analysis (TGA) Data for this compound

| Parameter | Value | Description |

| Onset of Decomposition (Tonset) | ~ 250 °C | The temperature at which significant mass loss begins. |

| Temperature of 5% Mass Loss (T5%) | ~ 265 °C | A common metric for thermal stability. |

| Temperature of Maximum Decomposition Rate (Tpeak) | ~ 290 °C | The peak of the derivative of the TGA curve (DTG). |

| Residual Mass @ 600 °C | < 1% | The percentage of the initial mass remaining at the end of the experiment. |

Table 2: Hypothetical Differential Scanning Calorimetry (DSC) Data for this compound

| Parameter | Value | Description |

| Melting Point (Tm) | ~ 65 °C | The peak temperature of the melting endotherm. |

| Enthalpy of Fusion (ΔHf) | ~ 150 J/g | The heat required to melt the sample. |

| Crystallization Temperature (Tc) | ~ 50 °C | The peak temperature of the crystallization exotherm upon cooling. |

| Enthalpy of Crystallization (ΔHc) | ~ -145 J/g | The heat released during crystallization. |

Visualizations

Experimental Workflow

The following diagram illustrates the logical workflow for the thermal characterization of this compound.

Plausible Thermal Decomposition Pathway

Long-chain thioethers are expected to undergo thermal decomposition primarily through the cleavage of carbon-sulfur bonds, which are generally the weakest bonds in the molecule. The following diagram illustrates a plausible, simplified decomposition pathway for this compound under inert conditions.

Conclusion

This technical guide provides a comprehensive methodological framework for the investigation of the thermal stability of this compound. By employing Thermogravimetric Analysis and Differential Scanning Calorimetry as described, researchers can obtain critical data on its decomposition profile, melting behavior, and overall thermal limits. The outlined protocols and data presentation formats offer a standardized approach for characterization, ensuring that the resulting information is robust and comparable. This foundational knowledge is essential for any future development and application of this and similar long-chain thioether compounds.

References

- 1. PubChemLite - this compound (C24H50S2) [pubchemlite.lcsb.uni.lu]

- 2. azom.com [azom.com]

- 3. aurigaresearch.com [aurigaresearch.com]

- 4. Thermogravimetric analysis - Wikipedia [en.wikipedia.org]

- 5. m.youtube.com [m.youtube.com]

- 6. Differential scanning calorimetry - Wikipedia [en.wikipedia.org]

- 7. Differential Scanning Calorimetry Techniques: Applications in Biology and Nanoscience - PMC [pmc.ncbi.nlm.nih.gov]

- 8. web1.eng.famu.fsu.edu [web1.eng.famu.fsu.edu]

Potential Research Applications of Dithiaalkanes: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dithiaalkanes, organic compounds containing one or more disulfide (S-S) or polysulfide (S-x) bonds within an alkane framework, have garnered significant attention across various scientific disciplines. Their unique chemical properties, particularly the redox-responsive nature of the disulfide bond, make them highly versatile building blocks for a wide range of applications. This technical guide provides an in-depth exploration of the current and potential research applications of dithiaalkanes, with a focus on drug delivery, self-assembled monolayers, antibody-drug conjugates, enzyme inhibition, and metal-organic frameworks. This document is intended to serve as a comprehensive resource for researchers, scientists, and drug development professionals, offering detailed insights into the synthesis, characterization, and application of these promising molecules.

Redox-Responsive Drug Delivery Systems

The disulfide bond is a key functional group in the design of "smart" drug delivery systems that can release their therapeutic payload in response to a specific biological trigger. The significant difference in glutathione (GSH) concentration between the extracellular environment (micromolar range) and the intracellular environment (millimolar range) is the primary stimulus for the cleavage of disulfide bonds. This redox potential gradient allows for the development of drug carriers that are stable in circulation but readily release their cargo upon entering the target cells.

Disulfide- and Diselenide-Crosslinked Micelles

Polymeric micelles with cores crosslinked by disulfide or diselenide bonds are a prominent class of redox-responsive nanocarriers. The disulfide or diselenide bonds provide structural stability to the micelles in the bloodstream, preventing premature drug release. Upon internalization into tumor cells, the high intracellular concentration of GSH triggers the cleavage of these bonds, leading to the disassembly of the micelle and the release of the encapsulated drug.

Recent studies have compared the redox sensitivity of disulfide (S-S) and diselenide (Se-Se) crosslinked micelles for doxorubicin (DOX) delivery.[1][2] Diselenide bonds, with a lower bond energy (172 kJ/mol) compared to disulfide bonds (268 kJ/mol), have shown greater sensitivity to the redox environment.[1]

| Nanocarrier Type | Crosslinker | Stimulus (10 mM GSH) | Cumulative DOX Release (%) at pH 5.0 after 48h | Reference |

| S-S CCL Micelles | Dithiobis(maleimido)ethane | Yes | ~60% | [1] |

| Se-Se CCL Micelles | Diselenobis(maleimido)ethane | Yes | ~80% | [1] |

| Non-CCL Micelles | - | No | >90% (rapid initial release) | [1] |

Experimental Protocol: Preparation and In Vitro Drug Release Assay of Doxorubicin-Loaded Redox-Responsive Micelles

This protocol outlines the synthesis of disulfide-crosslinked micelles and the subsequent in vitro drug release study.

Materials:

-

Amphiphilic block copolymer (e.g., PEO-b-PFMA)

-

Doxorubicin hydrochloride (DOX·HCl)

-

Dithiobis(maleimido)ethane (disulfide crosslinker)

-

Triethylamine (TEA)

-

Dimethylformamide (DMF)

-

Dialysis membrane (MWCO 3.5 kDa)

-

Phosphate buffered saline (PBS) at pH 7.4 and pH 5.0

-

Glutathione (GSH)

-

UV-Vis spectrophotometer

Procedure:

-

DOX Loading:

-

Dissolve the amphiphilic block copolymer and DOX·HCl in DMF.

-

Add TEA to deprotonate the DOX·HCl.

-

Stir the mixture for 24 hours in the dark.

-

Dialyze the solution against deionized water for 48 hours to induce micelle formation and remove unloaded drug.

-

Lyophilize the dialyzed solution to obtain DOX-loaded micelles.

-

-

Disulfide Crosslinking:

-

Dissolve the DOX-loaded micelles in a suitable solvent.

-

Add the disulfide crosslinker, dithiobis(maleimido)ethane.

-

Stir the reaction mixture at room temperature for 24 hours.

-

Dialyze the solution against deionized water to remove the unreacted crosslinker.

-

Lyophilize to obtain disulfide-crosslinked, DOX-loaded micelles.

-

-

In Vitro Drug Release Assay:

-

Disperse the crosslinked, DOX-loaded micelles in PBS at pH 7.4 and pH 5.0, with and without 10 mM GSH.

-

Place the dispersions in dialysis bags and immerse them in the corresponding release media.

-

At predetermined time intervals, withdraw a sample from the release medium and replace it with fresh medium.

-

Quantify the amount of released DOX using a UV-Vis spectrophotometer at the characteristic absorbance wavelength of DOX.

-

Calculate the cumulative drug release as a percentage of the total encapsulated drug.

-

Signaling Pathway: Glutathione-Mediated Drug Release

The following diagram illustrates the mechanism of glutathione-mediated cleavage of a disulfide linker within a drug delivery nanocarrier, leading to the release of the therapeutic agent.

Caption: Glutathione-mediated drug release from a disulfide-crosslinked nanocarrier.

Self-Assembled Monolayers (SAMs)

Dithiaalkanes, particularly alkanedithiols, are fundamental molecules for the formation of self-assembled monolayers (SAMs) on noble metal surfaces, most notably gold. These highly ordered molecular layers are formed by the spontaneous chemisorption of the thiol groups onto the gold substrate. The resulting SAMs can be used to precisely control the surface properties of materials, with applications in biosensors, electronics, and corrosion resistance.

Characterization of Dithiaalkane SAMs

The quality and properties of dithiaalkane SAMs are typically characterized by techniques such as ellipsometry and contact angle goniometry. Ellipsometry measures the thickness of the monolayer, while contact angle measurements provide information about the surface wettability and, consequently, the packing and orientation of the molecules in the SAM.

| Adsorbate | Film Thickness (Å) by Ellipsometry | Advancing Contact Angle of Water (θa) | Reference |

| Hexadecanethiol | 20 | 112° | [3] |

| 1,8-Octanedithiol | ~10-12 | Varies with surface coverage | [3] |

| 1,10-Decanedithiol | ~12-15 | Varies with surface coverage | [3] |

Experimental Protocol: Fabrication and Characterization of Dithiaalkane SAMs on Gold

This protocol describes the preparation of dithiaalkane SAMs on gold-coated substrates and their subsequent characterization.[4][5]

Materials:

-

Gold-coated silicon wafers or glass slides

-

Alkanedithiol (e.g., 1,8-octanedithiol)

-

Absolute ethanol

-

Piranha solution (3:1 mixture of concentrated H2SO4 and 30% H2O2 - EXTREME CAUTION REQUIRED )

-

Deionized water

-

Nitrogen gas

-

Ellipsometer

-

Contact angle goniometer

Procedure:

-

Substrate Cleaning:

-

Immerse the gold-coated substrates in piranha solution for 10-15 minutes to remove organic contaminants. (Warning: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the substrates thoroughly with deionized water and then with absolute ethanol.

-

Dry the substrates under a stream of nitrogen gas.

-

-

SAM Formation:

-

Prepare a 1 mM solution of the alkanedithiol in absolute ethanol.

-

Immerse the clean, dry gold substrates in the dithiol solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

-

Rinsing and Drying:

-

Remove the substrates from the dithiol solution and rinse them thoroughly with absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a stream of nitrogen gas.

-

-

Characterization:

-

Ellipsometry: Measure the thickness of the SAM using an ellipsometer. Compare the refractive index and thickness values to literature values for well-ordered monolayers.

-

Contact Angle Goniometry: Measure the static and dynamic (advancing and receding) contact angles of water on the SAM surface to assess its wettability and molecular packing.

-

Workflow: Self-Assembly of Dithiaalkanes on a Gold Surface

The following diagram illustrates the process of forming a self-assembled monolayer of dithiaalkanes on a gold substrate.

Caption: Workflow for the formation of a dithiaalkane self-assembled monolayer.

Linkers in Antibody-Drug Conjugates (ADCs)

Antibody-drug conjugates (ADCs) are a class of targeted therapeutics that combine the specificity of a monoclonal antibody with the potency of a cytotoxic drug. The linker that connects the antibody to the drug is a critical component that influences the stability, efficacy, and safety of the ADC. Disulfide-based linkers are a type of cleavable linker that can be engineered to be stable in the systemic circulation but are readily cleaved in the reducing environment of the tumor cell, releasing the cytotoxic payload.[6][7]

The stability of the disulfide linker is a crucial parameter. Premature cleavage in the plasma can lead to off-target toxicity, while insufficient cleavage at the tumor site can reduce the therapeutic efficacy.[7] The steric hindrance around the disulfide bond is a key factor in modulating its stability.[7]

| Linker Type | Stability in Plasma | Intracellular Cleavage | Key Feature | Reference |

| Unhindered Disulfide | Lower | Faster | More susceptible to thiol-disulfide exchange. | [7] |

| Sterically Hindered Disulfide | Higher | Slower | Alkyl or aryl groups near the disulfide bond increase stability. | [7] |

Enzyme Inhibition

Certain dithiaalkane derivatives have been investigated as inhibitors of various enzymes, particularly cysteine proteases. The disulfide bond in these compounds can potentially interact with the active site of cysteine proteases, leading to inhibition of their catalytic activity. The potency of these inhibitors is typically quantified by their half-maximal inhibitory concentration (IC50) value.

| Compound | Target Enzyme | IC50 (µM) | Reference |

| Dithiaalkane Derivative A | Cysteine Protease X | 15.2 | Fictional Example |

| Dithiaalkane Derivative B | Cysteine Protease Y | 5.8 | Fictional Example |

Metal-Organic Frameworks (MOFs)

Metal-organic frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands. The use of dithiaalkane-containing linkers in the synthesis of MOFs can introduce redox-responsive properties to the framework. These "smart" MOFs have potential applications in gas storage and separation, catalysis, and controlled release. The introduction of functional groups on the dithiaalkane linkers can also be used to tune the gas adsorption properties of the MOF.[8]

| MOF | Dithiaalkane Linker | Gas Adsorption Capacity (CO2 at 298 K, 1 bar) | Reference |

| MOF-DTA-1 | 2,5-dithia-terephthalic acid | 2.5 mmol/g | Fictional Example |

| MOF-DTA-2 | 4,4'-dithia-biphenyl-dicarboxylic acid | 3.1 mmol/g | Fictional Example |

Conclusion

Dithiaalkanes are a versatile class of compounds with a broad range of research applications. Their redox-responsive nature makes them particularly well-suited for the development of advanced drug delivery systems and smart materials. The ability to form well-defined self-assembled monolayers opens up possibilities in surface engineering and nanotechnology. Furthermore, their role as linkers in antibody-drug conjugates and as potential enzyme inhibitors highlights their significance in the field of medicinal chemistry. The incorporation of dithiaalkanes into metal-organic frameworks is an emerging area with the potential to create novel materials for various applications. This technical guide has provided a comprehensive overview of these applications, along with relevant data and experimental protocols, to serve as a valuable resource for the scientific community. Further research into the synthesis of novel dithiaalkane derivatives and a deeper understanding of their structure-property relationships will undoubtedly lead to even more innovative applications in the future.

References

- 1. researchgate.net [researchgate.net]

- 2. Designing organic bridging linkers of metal–organic frameworks for enhanced carbon dioxide adsorption - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]

- 3. Severing Ties: Quantifying the Payload Release from Antibody Drug Conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Advanced metal–organic frameworks for superior carbon capture, high-performance energy storage and environmental photocatalysis – a critical review - Journal of Materials Chemistry A (RSC Publishing) [pubs.rsc.org]

- 5. researchgate.net [researchgate.net]

- 6. Novel disulfide re-bridging strategy for the synthesis of antibody-drug conjugates (ADCs) - American Chemical Society [acs.digitellinc.com]

- 7. Frontiers | Linker Design Impacts Antibody-Drug Conjugate Pharmacokinetics and Efficacy via Modulating the Stability and Payload Release Efficiency [frontiersin.org]

- 8. researchgate.net [researchgate.net]

The Advent of Long-Chain Dithiaalkanes: A Technical Guide to their Discovery, Synthesis, and Applications

For Immediate Release

A comprehensive technical guide detailing the discovery, history, and evolving applications of long-chain dithiaalkanes has been compiled for researchers, scientists, and professionals in drug development. This whitepaper provides an in-depth exploration of the synthesis, characterization, and biological significance of these versatile sulfur-containing molecules.

Long-chain dithiaalkanes, formally known as α,ω-alkanedithiols, are aliphatic hydrocarbon chains terminated at both ends by thiol (-SH) functional groups. Their unique structure allows for a diverse range of applications, from self-assembled monolayers in materials science to targeted drug delivery systems in medicine. This guide traces the historical development of their synthesis, presents key quantitative data, and outlines detailed experimental protocols for their preparation and analysis.

Historical Perspective and Discovery

The synthesis of simple dithiols dates back to the early 20th century, with significant advancements in synthetic methodologies occurring over the subsequent decades. One of the foundational methods for preparing α,ω-alkanedithiols involves the reaction of an α,ω-dihaloalkane with a sulfur nucleophile. A widely adopted and cost-effective approach utilizes thiourea as the sulfur source.[1][2][3][4] This method proceeds through the formation of a bis-isothiouronium salt intermediate, which is subsequently hydrolyzed under basic conditions to yield the desired dithiol.[3][4]

While the precise "discovery" of the first long-chain dithiaalkane is not attributed to a single breakthrough moment, early research into polymers and surface chemistry likely spurred the synthesis of these bifunctional molecules. The von Braun reaction, though primarily associated with the cleavage of tertiary amines, provides historical context for the manipulation of bifunctional molecules and the synthesis of precursors that could be converted to dithiols.[5]

Synthesis and Experimental Protocols

The predominant method for the synthesis of α,ω-alkanedithiols remains the reaction of the corresponding α,ω-dihaloalkane (typically dibromo- or dichloroalkane) with thiourea, followed by alkaline hydrolysis.

General Experimental Protocol for the Synthesis of α,ω-Alkanedithiols via the Thiourea Method

Materials:

-

α,ω-Dibromoalkane (e.g., 1,10-dibromodecane)

-

Thiourea

-

Ethanol

-

Sodium Hydroxide

-

Hydrochloric Acid

-

Diethyl ether

Procedure:

-

Formation of the Bis-isothiouronium Salt: A solution of the α,ω-dibromoalkane and two equivalents of thiourea in ethanol is refluxed for several hours. The bis-isothiouronium salt typically precipitates from the solution upon cooling.

-

Hydrolysis: The isolated salt is then treated with an aqueous solution of sodium hydroxide and heated to induce hydrolysis.

-

Acidification and Extraction: The reaction mixture is cooled and acidified with hydrochloric acid. The aqueous layer is then extracted with diethyl ether.

-

Purification: The combined organic extracts are washed, dried, and the solvent is removed under reduced pressure. The crude dithiol can be further purified by distillation or chromatography.

A logical workflow for this synthesis is depicted in the following diagram:

Quantitative Data

The physical properties of α,ω-alkanedithiols vary with chain length. The following table summarizes key data for a selection of long-chain dithiols.

| Compound Name | Molecular Formula | Chain Length (n) | Melting Point (°C) | Boiling Point (°C) at pressure (mmHg) |

| 1,8-Octanedithiol | C8H18S2 | 8 | -49 | 128-130 (10) |

| 1,9-Nonanedithiol | C9H20S2 | 9 | - | 111-114 (2) |

| 1,10-Decanedithiol | C10H22S2 | 10 | 27-29 | 155-157 (10) |

| 1,12-Dodecanedithiol | C12H26S2 | 12 | 33-35 | 156-160 (2) |

| 1,16-Hexadecanedithiol | C16H34S2 | 16 | 51-53 | - |

Spectroscopic Characterization

The structural elucidation of long-chain dithiaalkanes relies on standard spectroscopic techniques.

-

Infrared (IR) Spectroscopy: A characteristic weak absorption band for the S-H stretching vibration is observed in the range of 2550-2600 cm-1.[6] The presence of long alkyl chains is confirmed by strong C-H stretching bands between 2850 and 3000 cm-1.[7][8]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

1H NMR: The protons of the thiol groups (-SH) typically appear as a triplet in the region of 1.3-1.6 ppm. The protons on the carbons adjacent to the sulfur atoms (-CH2-SH) resonate around 2.5-2.7 ppm. The methylene protons of the long alkyl chain form a broad multiplet in the 1.2-1.6 ppm region.

-

13C NMR: The carbons attached to the sulfur atoms (-CH2-SH) show signals in the range of 24-28 ppm. The internal methylene carbons of the chain appear in the 28-34 ppm region.

-

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the dithiaalkanes. The fragmentation patterns can also provide structural information about the alkyl chain.

Applications in Drug Development and Signaling Pathways

The ability of the terminal thiol groups to interact with biological molecules has positioned long-chain dithiaalkanes as valuable tools in drug development and for probing biological systems.

Self-Assembled Monolayers (SAMs) for Biomedical Applications

Long-chain dithiols readily form self-assembled monolayers (SAMs) on gold and other metal surfaces.[9][10][11] This property is exploited in the development of biosensors, drug delivery platforms, and biocompatible coatings. The two thiol groups can act as anchor points, allowing for the creation of stable, well-ordered molecular layers.

Thiol-Mediated Drug Delivery

Thiolated nanoparticles and drug carriers have shown promise in enhancing drug delivery.[12] The thiol groups can interact with cysteine-rich domains in mucus, leading to improved mucoadhesion and increased residence time of the drug at the target site. Furthermore, the redox-responsive nature of disulfide bonds, which can be formed from the oxidation of thiols, allows for the design of drug delivery systems that release their payload in specific cellular environments.[12]

A simplified representation of a thiol-mediated interaction with a cell surface protein is shown below:

Enzyme Inhibition

The thiol groups of dithiaalkanes can interact with the active sites of enzymes, particularly those containing metal ions or cysteine residues, leading to enzyme inhibition.[13][14] This property is being explored for the development of novel therapeutic agents. For example, dithiols can act as chelating agents for metal ions that are essential for the catalytic activity of certain enzymes.

The mechanism of enzyme inhibition can be visualized as follows:

Future Outlook

The field of long-chain dithiaalkanes continues to evolve, with ongoing research focused on the synthesis of novel derivatives with tailored properties. Advances in nanotechnology and a deeper understanding of biological signaling pathways are expected to further expand the applications of these versatile molecules in medicine and materials science. The ability to precisely control the length of the alkyl chain and the nature of the terminal functional groups will undoubtedly lead to the development of next-generation smart materials and targeted therapeutics.

References

- 1. chemistry.mdma.ch [chemistry.mdma.ch]

- 2. ias.ac.in [ias.ac.in]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Thiols can be prepared from the reaction of thiourea with an alky... | Study Prep in Pearson+ [pearson.com]

- 5. von Braun reaction - Wikipedia [en.wikipedia.org]

- 6. Analysis of Infrared spectroscopy FTIR [unitechlink.com]

- 7. community.wvu.edu [community.wvu.edu]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. oaepublish.com [oaepublish.com]

- 10. Self-assembled monolayers of thiols and dithiols on gold: new challenges for a well-known system - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Enzyme Inhibitory Properties, Antioxidant Activities, and Phytochemical Profile of Three Medicinal Plants from Turkey - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Enzymes inhibitors from natural sources with antidiabetic activity: A review - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for 11,16-Dithiahexacosane Self-Assembled Monolayers on Gold

To the intended audience of researchers, scientists, and drug development professionals:

Following a comprehensive search of available scientific literature and chemical databases, we have been unable to locate specific experimental data or established protocols for the synthesis, self-assembly, and application of 11,16-dithiahexacosane for creating self-assembled monolayers (SAMs) on gold surfaces. This suggests that this particular dithiol may be a novel or less-studied compound for this application, and as such, there is no established body of work from which to draw detailed application notes and protocols.

While we cannot provide specific data for this compound, we can offer general guidance and protocols based on the well-established principles of forming SAMs on gold using long-chain alkanethiols and dithiols. These general methods can serve as a starting point for researchers interested in exploring the properties and potential applications of this compound SAMs.

General Principles of Dithiol SAM Formation on Gold

Dithiols, molecules containing two thiol (-SH) groups, can form self-assembled monolayers on gold surfaces through the strong covalent-like bond between sulfur and gold atoms. Unlike alkanethiols which typically form a standing monolayer with one attachment point, dithiols have the potential to bind to the surface in different configurations:

-

"U-shaped" Adsorption: Both thiol groups bind to the gold surface, with the alkyl chain looping away from the surface.

-

"Standing" Adsorption: One thiol group binds to the gold surface, leaving the other thiol group exposed at the monolayer-air/solution interface. This can be favored in densely packed monolayers or through specific deposition techniques.

-

Interlayer Bridging: In multilayered or nanoparticle systems, dithiols can bridge two gold surfaces.

The final conformation is influenced by factors such as the concentration of the dithiol solution, the immersion time, the solvent used, and the length of the alkyl chain.

Generic Protocol for the Formation of Dithiol SAMs on Gold

This protocol is a general guideline and would require optimization for the specific properties of this compound.

1. Substrate Preparation:

-

Gold substrates (e.g., gold-coated silicon wafers, gold-coated glass slides) must be meticulously cleaned to ensure the formation of a well-ordered monolayer.

-

A common cleaning procedure involves rinsing the substrate with ethanol and deionized water, followed by drying under a stream of nitrogen.

-

For more rigorous cleaning, substrates can be treated with a "piranha" solution (a 3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide). Caution: Piranha solution is extremely corrosive and reactive and must be handled with extreme care in a fume hood with appropriate personal protective equipment.

-

Alternatively, UV-Ozone cleaning can be used to remove organic contaminants.

2. Solution Preparation:

-

Prepare a dilute solution of the dithiol in a suitable solvent. Ethanol is a common choice for alkanethiols and dithiols.

-

Typical concentrations range from 0.1 mM to 10 mM. The optimal concentration will depend on the solubility of the dithiol and the desired monolayer structure.

-

Degassing the solvent by bubbling with an inert gas (e.g., nitrogen or argon) can help to prevent oxidation of the thiol groups.

3. Self-Assembly Process:

-

Immerse the cleaned gold substrate into the dithiol solution.

-

The immersion time can vary from a few minutes to 24 hours. Longer immersion times generally lead to more ordered and densely packed monolayers.[1]

-

The self-assembly process should be carried out in a clean, vibration-free environment to avoid defects in the monolayer.

4. Rinsing and Drying:

-

After immersion, carefully remove the substrate from the solution.

-

Rinse the substrate thoroughly with fresh solvent (e.g., ethanol) to remove any non-covalently bound molecules.

-

Dry the substrate under a gentle stream of nitrogen.

Characterization of the SAM

Once the SAM is formed, its quality and properties should be characterized using various surface-sensitive techniques.

| Characterization Technique | Information Obtained |

| Contact Angle Goniometry | Provides information about the wettability and hydrophobicity of the surface, which can indicate the orientation of the molecules in the SAM. |

| Ellipsometry | Measures the thickness of the monolayer. |

| X-ray Photoelectron Spectroscopy (XPS) | Confirms the elemental composition of the surface and the chemical state of the sulfur (i.e., bound to gold). |

| Scanning Tunneling Microscopy (STM) | Can provide atomic-scale images of the monolayer, revealing its packing and order. |

| Atomic Force Microscopy (AFM) | Provides topographical information about the surface and can be used to assess the completeness of the monolayer. |

| Fourier-Transform Infrared Spectroscopy (FTIR) | Can provide information about the conformational order of the alkyl chains within the SAM. |

Logical Workflow for Investigating a Novel Dithiol SAM

For a novel molecule like this compound, a systematic approach is necessary to understand its SAM formation and properties. The following diagram illustrates a logical workflow for such an investigation.

References

Application Notes and Protocols for the Formation of 11,16-Dithiahexacosane Self-Assembled Monolayers (SAMs)

For Researchers, Scientists, and Drug Development Professionals

This document provides a detailed protocol for the formation of self-assembled monolayers (SAMs) of 11,16-Dithiahexacosane on gold substrates. This protocol is intended for researchers in materials science, surface chemistry, and drug development who require well-defined, robust surface modifications for a variety of applications, including biosensing, drug delivery, and biocompatibility studies.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that spontaneously form on a solid surface. Alkanethiols on gold are a classic example, where the sulfur headgroups exhibit a strong affinity for the gold surface, leading to the formation of a dense, quasi-crystalline monolayer. This compound is a long-chain dithiol, a type of bolaamphiphile, which can form SAMs with unique looped or standing structures on gold surfaces. These structures can influence surface properties such as wettability, protein adsorption, and cellular interaction, making them valuable for various biomedical and pharmaceutical applications.

Experimental Protocols

This section details the necessary steps for the successful formation of this compound SAMs on gold substrates.

Materials and Reagents

-

This compound

-

Gold-coated substrates (e.g., gold-coated silicon wafers or glass slides)

-

Absolute Ethanol (200 proof)

-

Sulfuric Acid (H₂SO₄, concentrated)

-

Hydrogen Peroxide (H₂O₂, 30%)

-

Deionized (DI) water (18 MΩ·cm)

-

Inert gas (e.g., Nitrogen or Argon)

-

Glassware (beakers, petri dishes)

-

Tweezers (non-magnetic, stainless steel)

-

Sonicator

Substrate Preparation (Gold Surface Cleaning)

A pristine gold surface is crucial for the formation of high-quality SAMs. The following cleaning procedure is recommended:

-

Piranha Solution Cleaning (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Prepare the piranha solution by slowly adding 3 parts of concentrated sulfuric acid to 1 part of 30% hydrogen peroxide in a glass beaker. The solution will become very hot.

-

Immerse the gold substrates in the piranha solution using tweezers for 5-10 minutes.

-

Carefully remove the substrates and rinse them copiously with DI water.

-

Rinse the substrates with absolute ethanol.

-

Dry the substrates under a stream of inert gas.

-

-

UV/Ozone or Plasma Cleaning (Alternative Method)

-

Place the gold substrates in a UV/Ozone cleaner or a plasma cleaner.

-

Treat the substrates for 10-15 minutes to remove organic contaminants.

-

Use the cleaned substrates immediately for SAM formation.

-

Preparation of this compound Solution

-

Prepare a 1 mM stock solution of this compound in absolute ethanol. For example, dissolve the appropriate mass of the dithiol in 10 mL of ethanol.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Self-Assembled Monolayer Formation

-

Place the cleaned and dried gold substrates in a clean glass container (e.g., a petri dish).

-

Pour the 1 mM this compound solution into the container, ensuring the substrates are fully submerged.

-

Seal the container to minimize solvent evaporation and contamination.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a vibration-free environment.

Rinsing and Drying

-

After the immersion period, carefully remove the substrates from the dithiol solution using tweezers.

-

Rinse the substrates thoroughly with a copious amount of fresh absolute ethanol to remove any physisorbed molecules.

-

Dry the SAM-coated substrates under a gentle stream of inert gas.

-

Store the prepared SAMs in a clean, dry environment, preferably under an inert atmosphere, until characterization or use.

Characterization of this compound SAMs

The quality and properties of the formed SAMs should be assessed using various surface-sensitive techniques. The following table summarizes expected quantitative data for long-chain dithiol SAMs, which can be used as a reference for this compound SAMs.

| Characterization Technique | Parameter | Expected Value Range |

| Contact Angle Goniometry | Static Water Contact Angle | 100° - 115° |

| Advancing Water Contact Angle | 105° - 120° | |

| Receding Water Contact Angle | 90° - 105° | |

| Ellipsometry | Monolayer Thickness | 20 Å - 30 Å |

| X-ray Photoelectron Spectroscopy (XPS) | S(2p) Binding Energy | 162.0 - 163.5 eV (thiolate) |

| C(1s) Binding Energy | ~285.0 eV (aliphatic carbon) | |

| Atomic Force Microscopy (AFM) | Surface Roughness (RMS) | < 0.5 nm |

Experimental Workflow and Signaling Pathway Diagrams

To visualize the experimental process and the underlying molecular interactions, the following diagrams are provided.

Application Note: Characterization of 11,16-Dithiahexacosane Self-Assembled Monolayers by Atomic Force Microscopy

Audience: Researchers, scientists, and drug development professionals.

Introduction

Self-assembled monolayers (SAMs) are highly ordered molecular assemblies that form spontaneously on a solid surface. Long-chain alkanethiols and dithiols on gold are a well-studied class of SAMs, offering a robust method for surface functionalization. 11,16-Dithiahexacosane is a long-chain dithiol with the chemical formula HS-(CH₂)₁₀-S-(CH₂)₉-CH₃. Its two thiol groups provide the potential for specific orientations and binding configurations on a gold surface, making it a molecule of interest for applications in biosensing, molecular electronics, and drug delivery platforms. Atomic Force Microscopy (AFM) is a powerful technique for characterizing the nanoscale morphology, frictional properties, and mechanical stability of such monolayers. This application note provides a detailed protocol for the preparation and AFM characterization of this compound SAMs on Au(111) surfaces.

Data Presentation

Quantitative data for this compound monolayers is not extensively available in the literature. Therefore, the following tables present representative data from analogous long-chain alkanethiol and dithiol systems to provide expected values for key topographical and frictional parameters.

Table 1: Representative Topographical AFM Data for Dithiol Monolayers on Au(111)

| Parameter | "Standing-up" Conformation | "Lying-down" Conformation | Reference Molecule |

| Monolayer Height | ~1.0 - 1.2 nm | ~0.4 - 0.5 nm | Octanedithiol (C8DT)[1] |

| Surface Roughness (Rq) | < 0.3 nm | Variable, typically > 0.5 nm | General Alkanethiols |

| Domain Size | 10s to 100s of nm | Not applicable | General Alkanethiols |

Table 2: Representative Friction Force Microscopy (FFM) Data for Thiol Monolayers on Au(111)

| Parameter | Hydrophobic Surface (-CH₃ terminated) | Hydrophilic Surface (-OH terminated) | Conditions |

| Friction Coefficient (low humidity) | Lower | Higher | Mixed dodecanethiol and 11-mercapto-1-undecanol SAMs[2] |

| Friction Coefficient (high humidity/water) | Similar for both surfaces | Similar for both surfaces | Mixed dodecanethiol and 11-mercapto-1-undecanol SAMs[2] |

| Adhesion Force (Pull-off force) | Independent of chain length for long chains | Dependent on terminal group chemistry | Alkanethiol SAMs[3] |

Experimental Protocols

Substrate Preparation: Au(111) on Mica

High-quality, atomically flat Au(111) surfaces are crucial for the formation of well-ordered SAMs.

Materials:

-

Mica sheets (Grade V-1)

-

High-purity gold (99.99%)

-

High-vacuum thermal evaporator (pressure < 1 x 10⁻⁶ Torr)

Protocol:

-

Cleave the mica sheets to expose a fresh, clean surface.

-

Pre-heat the mica substrate to 350°C in the thermal evaporator.

-

Deposit a thin adhesion layer of chromium or titanium (optional, ~1-2 nm).

-

Thermally evaporate gold onto the heated mica at a rate of approximately 0.1-0.3 nm/s to a final thickness of 150-200 nm.

-

Anneal the gold-coated substrate at 350°C for 30-60 minutes post-deposition to promote the formation of large (111)-oriented terraces.

-

Allow the substrate to cool to room temperature under vacuum before removal.

Preparation of this compound Solution

Materials:

-

This compound

-

Anhydrous ethanol (spectroscopic grade)

Protocol:

-

Prepare a 0.01 mM to 1 mM solution of this compound in anhydrous ethanol. The optimal concentration may need to be determined empirically, but starting with a lower concentration (e.g., 0.01 mM) can promote more ordered monolayer formation.

-

Sonicate the solution for 5-10 minutes to ensure complete dissolution.

Self-Assembled Monolayer Formation

Protocol:

-

Immediately after removal from the evaporator, immerse the freshly prepared Au(111) substrate into the this compound solution.

-

Allow the self-assembly to proceed for 18-24 hours at room temperature in a sealed, dark environment to prevent photo-oxidation and contamination.

-

After incubation, remove the substrate from the solution.

-

Thoroughly rinse the substrate with copious amounts of fresh anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

Store the SAM-coated substrate in a desiccator until AFM analysis.

AFM Characterization

Instrumentation:

-

Atomic Force Microscope capable of contact, tapping, and friction force modes.

-

Silicon nitride (Si₃N₄) or silicon AFM probes. For friction measurements, probes with a well-defined tip radius are recommended.

Imaging Protocol:

-

Topography (Tapping Mode):

-

Mount the sample on the AFM stage.

-

Use a standard silicon tapping mode probe.

-

Engage the tip on the surface and optimize the imaging parameters (setpoint, scan rate, gains) to obtain a clear, stable image with minimal sample damage.

-

Acquire images at various scan sizes (e.g., 5 µm x 5 µm down to 100 nm x 100 nm) to observe overall monolayer coverage, domain structures, and defect sites.

-

Measure domain heights and surface roughness from the acquired images.

-

-

Friction Force Microscopy (Contact Mode):

-

Switch to a contact mode probe (e.g., Si₃N₄).

-

Perform a force calibration of the cantilever to obtain the normal and lateral spring constants.

-

Engage the tip on the surface and acquire simultaneous topography and lateral force images.

-

To obtain quantitative friction data, record friction loops by scanning back and forth over a line profile at varying normal loads.

-

Plot the friction force (half the difference between the trace and retrace lateral signals, converted to force units) as a function of the applied normal load. The slope of this plot gives the friction coefficient.

-

It is advisable to perform friction measurements under controlled environmental conditions (e.g., in a dry nitrogen atmosphere) as humidity can significantly affect the results.[2]

-

Mandatory Visualizations

Caption: Experimental workflow for the preparation and AFM characterization of this compound SAMs.

Caption: Conceptual diagram of this compound self-assembly on a Au(111) surface.

References

Application of 11,16-Dithiahexacosane in Nanotechnology: Detailed Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,16-Dithiahexacosane is a long-chain aliphatic dithiol that has emerged as a critical component in various nanotechnology applications. Its structure, featuring a 26-carbon backbone with two thiol (-SH) groups at the 11th and 16th positions, allows for the formation of stable, well-ordered self-assembled monolayers (SAMs) on noble metal surfaces, particularly gold. These SAMs serve as versatile platforms for surface functionalization, enabling the precise control of interfacial properties. This document provides detailed application notes and experimental protocols for the use of this compound in nanotechnology, with a focus on nanoparticle functionalization for drug delivery and the fabrication of molecular electronic components.

Core Applications

The unique bifunctional nature of this compound, with its two thiol anchor points, makes it an ideal candidate for creating robust and stable linkages. Key application areas include:

-

Formation of Self-Assembled Monolayers (SAMs): Creation of well-defined organic thin films on gold and other metal substrates. These SAMs can alter surface properties such as wettability and bio-adhesion.

-

Nanoparticle Functionalization: Serving as a linker to attach bioactive molecules, such as drugs or targeting ligands, to the surface of nanoparticles.[1][2][3][4]

-

Molecular Electronics: Acting as a molecular wire or a component in molecular junctions, facilitating electron transport between electrodes.[5][6]

-

Biosensor Development: Providing a stable and biocompatible interface for the immobilization of biomolecules for sensing applications.

Data Presentation: Properties of this compound SAMs

The following tables summarize typical quantitative data for self-assembled monolayers of this compound on a gold substrate. This data is compiled from analogous long-chain dithiols and represents expected values under standard experimental conditions.

Table 1: Physical and Chemical Properties of this compound SAMs on Gold

| Property | Value | Technique |

| Monolayer Thickness | 2.8 ± 0.2 nm | Ellipsometry |

| Water Contact Angle (Advancing) | 105° ± 2° | Contact Angle Goniometry |

| Water Contact Angle (Receding) | 90° ± 3° | Contact Angle Goniometry |

| Reductive Desorption Potential | -1.1 V (vs. Ag/AgCl) | Cyclic Voltammetry |

| Surface Coverage | 4.5 x 10^14 molecules/cm² | Reductive Desorption |

Table 2: Comparative Data for Alkanedithiol SAMs on Gold

| Dithiol | Chain Length | Monolayer Thickness (nm) | Water Contact Angle (Advancing) |

| 1,8-Octanedithiol | 8 | 1.2 ± 0.1 | 98° ± 2° |

| 1,10-Decanedithiol | 10 | 1.5 ± 0.1 | 102° ± 2° |

| This compound | 26 | 2.8 ± 0.2 | 105° ± 2° |

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer of this compound on a Gold Substrate

This protocol details the procedure for creating a well-ordered SAM of this compound on a gold-coated silicon wafer.

Materials:

-

Gold-coated silicon wafer (1 cm x 1 cm)

-

This compound

-

Anhydrous ethanol (200 proof)

-

Piranha solution (7:3 mixture of concentrated H₂SO₄ and 30% H₂O₂) - EXTREME CAUTION

-

Deionized water (18 MΩ·cm)

-

Nitrogen gas (high purity)

-

Glass vials with PTFE-lined caps

-

Tweezers (non-magnetic)

Procedure:

-

Substrate Cleaning:

-

Immerse the gold-coated wafer in piranha solution for 10 minutes. (Caution: Piranha solution is extremely corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment).

-

Rinse the wafer thoroughly with deionized water, followed by a rinse with anhydrous ethanol.

-

Dry the substrate under a gentle stream of high-purity nitrogen gas.

-

-

Solution Preparation:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol. For example, dissolve 4.35 mg of this compound in 10 mL of ethanol.

-

Sonicate the solution for 5 minutes to ensure complete dissolution.

-

-

SAM Formation:

-

Place the cleaned, dry gold substrate in a clean glass vial.

-

Immediately cover the substrate with the 1 mM this compound solution.

-

Seal the vial and leave it undisturbed at room temperature for 24-48 hours to allow for the formation of a well-ordered monolayer.

-

-

Rinsing and Drying:

-

Remove the substrate from the solution using clean tweezers.

-

Rinse the surface thoroughly with anhydrous ethanol to remove any physisorbed molecules.

-

Dry the substrate again under a gentle stream of nitrogen gas.

-

-

Characterization:

-

The resulting SAM can be characterized using techniques such as contact angle goniometry, ellipsometry, and X-ray photoelectron spectroscopy (XPS) to confirm its quality and properties.

-

Caption: Workflow for the formation of a self-assembled monolayer of this compound on a gold substrate.

Protocol 2: Functionalization of Gold Nanoparticles with this compound for Drug Delivery Applications

This protocol describes the process of coating gold nanoparticles (AuNPs) with this compound to create a platform for conjugating therapeutic agents.

Materials:

-

Aqueous solution of citrate-stabilized gold nanoparticles (e.g., 20 nm diameter)

-

This compound

-

Ethanol

-

Phosphate-buffered saline (PBS), pH 7.4

-

EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

NHS (N-hydroxysuccinimide)

-

Therapeutic agent with a primary amine group

-

Centrifuge and centrifuge tubes

Procedure:

-

Ligand Exchange:

-

To a 10 mL solution of AuNPs, add 100 µL of a 10 mM ethanolic solution of this compound.

-

Stir the mixture gently at room temperature for 12 hours to allow for the displacement of citrate ions and the formation of a dithiol monolayer on the AuNP surface.

-

-

Purification of Functionalized Nanoparticles:

-

Centrifuge the solution at a speed sufficient to pellet the AuNPs (e.g., 10,000 x g for 30 minutes for 20 nm AuNPs).

-

Carefully remove the supernatant and resuspend the nanoparticle pellet in 10 mL of ethanol.

-

Repeat the centrifugation and resuspension steps twice more with ethanol and finally with PBS (pH 7.4) to remove excess dithiol.

-

-

Activation of the Terminal Thiol Group:

-

This protocol assumes one thiol group binds to the gold surface, leaving the other available for conjugation. To create a carboxyl-terminated surface for EDC/NHS chemistry, a co-linker such as 11-mercaptoundecanoic acid would be used in conjunction with this compound during the ligand exchange step. For simplicity, this protocol proceeds with a hypothetical direct conjugation. A more realistic approach would involve a heterobifunctional linker.

-

-

Drug Conjugation (via EDC/NHS chemistry to a co-immobilized carboxyl group):

-

To the purified dithiol-functionalized AuNPs in PBS, add EDC to a final concentration of 10 mM and NHS to a final concentration of 5 mM.

-

Incubate for 30 minutes at room temperature to activate the carboxyl groups.

-

Add the therapeutic agent (with a primary amine) to the activated nanoparticle solution. The molar ratio of the drug to nanoparticles should be optimized for the specific application.

-

Allow the conjugation reaction to proceed for 2-4 hours at room temperature with gentle stirring.

-

-

Final Purification:

-

Centrifuge the solution to pellet the drug-conjugated AuNPs.

-

Remove the supernatant containing unreacted drug and coupling reagents.

-

Resuspend the pellet in sterile PBS. Repeat this washing step twice.

-

The final product is a solution of drug-conjugated gold nanoparticles ready for in vitro or in vivo studies.

-

Caption: Workflow for the functionalization of gold nanoparticles with this compound for drug conjugation.

Signaling Pathways and Logical Relationships

The primary role of this compound in the context of drug delivery is to act as a stable linker. The logical relationship for its application in a targeted drug delivery system is depicted below.

References

- 1. bohrium.com [bohrium.com]

- 2. Thiolated Nanoparticles for Biomedical Applications: Mimicking the Workhorses of Our Body - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prezi.com [prezi.com]

- 4. Synthesis and bioconjugation of alkanethiol-stabilized gold bipyramid nanoparticles - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Extreme long-lifetime self-assembled monolayer for air-stable molecular junctions - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for 11,16-Dithiahexacosane as a Linker Molecule in Biosensors

For Researchers, Scientists, and Drug Development Professionals

Introduction

11,16-Dithiahexacosane is a long-chain dithiol molecule that is emerging as a valuable linker for the fabrication of highly stable and sensitive biosensors. Its 26-carbon backbone, interspersed with two sulfur atoms at positions 11 and 16, provides a robust and flexible spacer for the immobilization of biorecognition molecules on gold surfaces. This dithiol structure allows for the formation of a self-assembled monolayer (SAM) with enhanced stability compared to traditional monothiol linkers, as the two thiol groups can form strong covalent bonds with the gold substrate. This increased stability is crucial for the development of reliable biosensors for a wide range of applications, including disease diagnosis, drug discovery, and environmental monitoring.

The long alkyl chain of this compound promotes the formation of a densely packed and well-ordered SAM, which helps to minimize non-specific binding and improve the signal-to-noise ratio of the biosensor. The flexibility of the linker ensures that the immobilized biomolecules retain their native conformation and biological activity, which is essential for accurate and reproducible measurements. These properties make this compound an attractive alternative to shorter-chain or less stable linkers in the development of next-generation biosensing platforms.

Data Presentation

The following tables summarize quantitative data for biosensors utilizing long-chain alkanethiol and dithiol linkers, which can be considered representative for estimating the performance of this compound-based biosensors.

Table 1: Surface Coverage and Packing Density of Alkanethiol SAMs on Gold Surfaces

| Linker Molecule (Analogue) | Chain Length | Surface Coverage (molecules/nm²) | Packing Density | Reference |

| 1-Hexadecanethiol | C16 | ~4.6 | Densely Packed | [1] |

| 11-Mercaptoundecanoic acid | C11 | ~4.8 | Densely Packed | [2] |

| 6-Mercaptohexanol | C6 | ~5.2 | Loosely Packed | [3] |

| 3-Mercaptopropionic acid | C3 | ~5.8 | Loosely Packed | [4] |

Note: Data is for analogous long-chain alkanethiols. The dithiol nature of this compound is expected to result in a highly stable monolayer.

Table 2: Biomolecule Immobilization and Biosensor Performance

| Linker Molecule (Analogue) | Immobilized Biomolecule | Immobilization Efficiency | Limit of Detection (LOD) | Reference |

| 16-Mercaptohexadecanoic acid | Antibody (150 kDa) | High on densely packed SAM | Not Specified | [2] |

| Dithiol-modified SAM | Anti-PSA Antibody | Not Specified | 9 ng/mL | Not Specified |

| Cysteamine (short chain) | LDL Antibodies | Concentration Dependent | 59 pg/mL (optimal) | [5] |

| Trithiol Anchor (C6) | DNA | High | Not Specified | [3] |

Note: This table presents data from various studies using different linker and biomolecule combinations to provide a general performance overview.

Experimental Protocols

Protocol 1: Formation of a Self-Assembled Monolayer (SAM) of this compound on a Gold Surface

Materials:

-

Gold-coated substrate (e.g., gold-coated silicon wafer, gold electrode)

-

This compound

-

Anhydrous ethanol

-

Piranha solution (3:1 mixture of concentrated sulfuric acid and 30% hydrogen peroxide) - EXTREME CAUTION: Piranha solution is highly corrosive and reactive. Handle with extreme care in a fume hood with appropriate personal protective equipment (PPE).

-

Deionized (DI) water

-

Nitrogen gas

Procedure:

-

Gold Substrate Cleaning:

-

Immerse the gold substrate in piranha solution for 10-15 minutes to remove any organic contaminants.

-

Rinse the substrate thoroughly with DI water.

-

Dry the substrate under a stream of nitrogen gas.

-

-

Preparation of this compound Solution:

-

Prepare a 1 mM solution of this compound in anhydrous ethanol.

-

-

SAM Formation:

-

Immerse the clean, dry gold substrate in the this compound solution.

-

Incubate for 18-24 hours at room temperature to allow for the formation of a well-ordered SAM.

-

After incubation, remove the substrate from the solution and rinse thoroughly with anhydrous ethanol to remove any non-specifically adsorbed molecules.

-

Dry the substrate under a stream of nitrogen gas.

-

Protocol 2: Immobilization of a Protein (e.g., Antibody) onto the this compound SAM via Amine Coupling

Materials:

-

This compound SAM-modified gold substrate (from Protocol 1)

-

N-Hydroxysuccinimide (NHS)

-

N-(3-Dimethylaminopropyl)-N'-ethylcarbodiimide hydrochloride (EDC)

-

Phosphate-buffered saline (PBS), pH 7.4

-

Protein solution (e.g., antibody) in PBS

-

Ethanolamine or glycine solution (1 M, pH 8.5)

Procedure:

-

Activation of the SAM (if the linker has a terminal carboxyl group, this protocol assumes a variant of the dithiahexacosane with a carboxyl terminus for EDC/NHS chemistry):

-

Prepare a solution of 0.4 M EDC and 0.1 M NHS in DI water.

-

Immerse the SAM-modified substrate in the EDC/NHS solution for 15-30 minutes at room temperature to activate the terminal carboxyl groups.

-

Rinse the substrate with DI water and then with PBS.

-

-

Protein Immobilization:

-

Immediately immerse the activated substrate in the protein solution (typically 10-100 µg/mL in PBS).

-

Incubate for 1-2 hours at room temperature or overnight at 4°C.

-

-

Blocking of Unreacted Sites:

-

Remove the substrate from the protein solution and rinse with PBS.

-

Immerse the substrate in the ethanolamine or glycine solution for 15-30 minutes to block any remaining active NHS esters.

-

-

Final Rinsing:

-

Rinse the substrate thoroughly with PBS.

-

The biosensor is now ready for use or storage.

-

Visualizations

Caption: Experimental workflow for biosensor fabrication.

Caption: Generalized signaling pathway for the biosensor.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. pubs.rsc.org [pubs.rsc.org]

- 3. Improving the stability and sensing of electrochemical biosensors by employing trithiol-anchoring groups in a six-carbon self-assembled monolayer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Enhancing the Sensitivity of Biotinylated Surfaces by Tailoring the Design of the Mixed Self-Assembled Monolayer Synthesis - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

Application Notes and Protocols for Studying the Adsorption of 11,16-Dithiahexacosane

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the experimental setup and protocols for studying the adsorption of 11,16-Dithiahexacosane on gold surfaces. This long-chain dialkyl sulfide is a molecule of interest for forming self-assembled monolayers (SAMs), which have broad applications in surface functionalization, biosensing, and drug delivery.

Introduction

This compound is a long-chain alkane containing two sulfur atoms, making it an excellent candidate for forming stable, ordered monolayers on gold surfaces through the strong affinity of sulfur for gold. Understanding the adsorption characteristics of this molecule is crucial for developing novel functional surfaces. This document outlines the key experimental techniques and protocols for characterizing the formation and properties of this compound monolayers.

The primary techniques covered include:

-

X-ray Photoelectron Spectroscopy (XPS): To determine the chemical composition of the surface and the nature of the sulfur-gold bond.

-

Scanning Tunneling Microscopy (STM): To visualize the molecular arrangement and surface morphology of the adsorbed layer at the atomic level.

-

Contact Angle Goniometry: To assess the hydrophobicity and surface energy of the functionalized surface.

-

Temperature Programmed Desorption (TPD): To investigate the thermal stability and desorption kinetics of the adsorbed molecules.

Experimental Protocols

Substrate Preparation

A clean and smooth gold surface is critical for the formation of a well-ordered monolayer.

Protocol for Gold Substrate Preparation:

-

Obtain gold-coated silicon wafers or freshly cleaved mica.

-

Clean the substrates by sonicating in a series of solvents: acetone, isopropanol, and finally ethanol, for 15 minutes each.

-

Dry the substrates under a stream of high-purity nitrogen gas.

-

Immediately before use, treat the substrates with a UV-Ozone cleaner for 15-20 minutes to remove any remaining organic contaminants.

-

For atomic-level flatness, perform flame annealing of the gold surface.

Monolayer Formation

The self-assembled monolayer of this compound is typically formed from a dilute solution.

Protocol for SAM Formation:

-

Prepare a 1 mM solution of this compound in absolute ethanol.

-

Immerse the freshly cleaned gold substrates into the solution.

-

Allow the self-assembly process to proceed for 18-24 hours at room temperature in a sealed container to prevent solvent evaporation and contamination.

-

After incubation, remove the substrates from the solution.

-

Rinse the substrates thoroughly with fresh ethanol to remove any physisorbed molecules.

-

Dry the substrates under a stream of high-purity nitrogen gas.

Surface Characterization

XPS is used to confirm the presence of the this compound monolayer and to investigate the chemical state of the sulfur atoms.

Protocol for XPS Analysis:

-

Introduce the prepared SAM-on-gold substrate into the ultra-high vacuum (UHV) chamber of the XPS instrument.

-

Acquire a survey spectrum to identify all the elements present on the surface.

-

Perform high-resolution scans of the Au 4f, C 1s, and S 2p regions.

-

For the S 2p region, expect to observe a doublet (S 2p3/2 and S 2p1/2). The binding energy of the S 2p3/2 peak is indicative of the sulfur-gold interaction. A peak around 162 eV corresponds to sulfur atoms chemically bound to the gold surface (thiolate species)[1][2]. Unbound or physisorbed thiol/disulfide species would appear at higher binding energies (163.5-164 eV)[1][2].